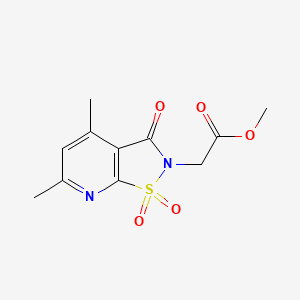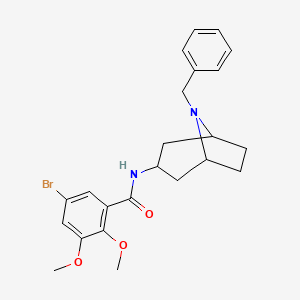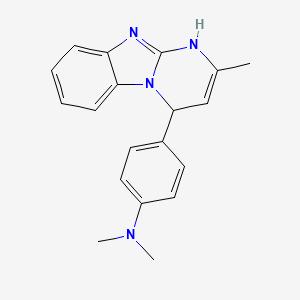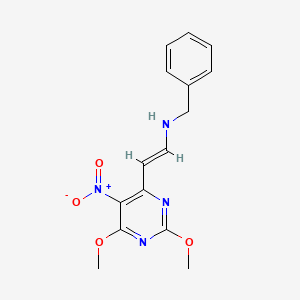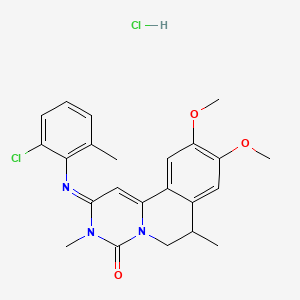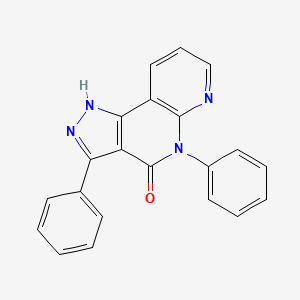
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused pyrazolo-naphthyridine ring system. The presence of these rings imparts the compound with distinct chemical and biological properties, making it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with naphthyridine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazolo-naphthyridine ring are replaced with other groups using appropriate reagents and conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies as a potential drug candidate for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydro-3,5-diphenyl-4H-pyrazolo(4,3-C)(1,8)naphthyridin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring, known for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system, studied for its potential as a therapeutic agent.
1,5-Dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one: A structurally related compound with different substituents, used in various chemical and biological studies. The uniqueness of this compound lies in its specific ring system and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
147508-06-3 |
|---|---|
Molekularformel |
C21H14N4O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3,5-diphenyl-1H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C21H14N4O/c26-21-17-18(14-8-3-1-4-9-14)23-24-19(17)16-12-7-13-22-20(16)25(21)15-10-5-2-6-11-15/h1-13H,(H,23,24) |
InChI-Schlüssel |
UUTQKSICTCJBNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


